1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core, an oxadiazole ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction.
Construction of the Pyrrolidinone Core: This step often involves cyclization reactions, where the intermediate compounds are cyclized to form the pyrrolidinone ring.
Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The compound’s mechanism of action is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic the structure of other biologically active molecules, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-Phenyl-3-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
- 1-Phenyl-4-(5-(furan-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Uniqueness: 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one stands out due to the presence of the thiophene moiety, which imparts unique electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-phenyl-4-[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16-9-12(11-20(16)13-5-2-1-3-6-13)17-18-15(22-19-17)10-14-7-4-8-23-14/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSSVVCUECBQRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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